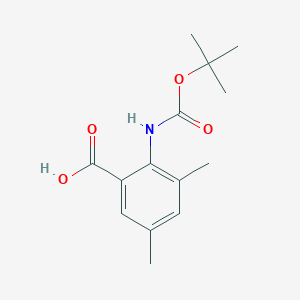

4-Hydroxybenzylamine hydrobromide

Vue d'ensemble

Description

4-Hydroxybenzylamine hydrobromide is a compound of interest due to its presence in various biological processes and potential health-promoting effects. It is known to be produced by developing Sinapis alba sprouts and is considered a dietary source of bioactive compounds . Additionally, 4-hydroxybenzyl alcohol, a related compound, has been identified as a metabolite in Escherichia coli and is involved in the biosynthesis of thiamine .

Synthesis Analysis

The synthesis of related benzyl compounds has been explored in various studies. For instance, 4-methoxybenzyl group has been used as a protecting group in the synthesis of oligoribonucleotides, indicating the potential for similar strategies in the synthesis of 4-hydroxybenzylamine derivatives . Moreover, the synthesis of O-glycyl-N-(2, 3, 4-trihydroxybenzyl)-hydroxylamine dihydrobromide provides insights into the synthesis of hydroxylamine derivatives, which could be relevant for the synthesis of 4-hydroxybenzylamine hydrobromide .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be complex, as demonstrated by the structural characterization of various co-crystals involving hydroxyl benzoic acids . These studies provide a foundation for understanding the molecular interactions and structural properties of 4-hydroxybenzylamine hydrobromide.

Chemical Reactions Analysis

The reactivity of benzylamine derivatives has been studied, such as the reaction of 3,4-dimethoxybenzylamine with serotonin to form fluorescent derivatives . This suggests that 4-hydroxybenzylamine hydrobromide may also participate in similar chemical reactions, potentially forming complexes with other biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can be inferred from related compounds. For example, the sulfonamide compound 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide has been thoroughly investigated, providing insights into the spectroscopic properties and molecular interactions that could be relevant for 4-hydroxybenzylamine hydrobromide . Additionally, the study of synthon polymorphism and pseudopolymorphism in co-crystals involving 4-hydroxybenzoic acid can shed light on the solid-state properties of 4-hydroxybenzylamine hydrobromide .

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

4-Hydroxybenzylamine hydrobromide plays a role in the synthesis of various organic compounds. For example, it's an intermediate in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, which has broad applications in medicine, pesticides, and chemical fields. This process involves using methylene chloride as a reaction solvent and dimethylamine hydrochloride as auxiliary materials, offering benefits such as low production cost, simple operation, and environmental friendliness (Wang Ling-ya, 2015).

Biochemistry and Plant Metabolism

In biochemistry, 4-Hydroxybenzylamine hydrobromide is observed in plant species like Sinapis alba L. and S. arvensis L., where it is found along with other compounds such as sinalbin. Its presence is significant for understanding plant chemotaxonomy, glucosinolate catabolism, and amine metabolism (L. Larsen, O. Olsen, L. Pedersen, H. Sørensen, 1984).

Pharmacology

4-Hydroxybenzylamine hydrobromide has shown potential in pharmacology as well. It can inhibit enzymes like GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). The inhibitory effects of 4-Hydroxybenzylamine on these enzymes are significant due to its structural similarity to substrates of the enzymes, suggesting its potential as a lead compound for designing novel GABA-T inhibitors (Y. Tao, Zheng Yuan, Xiao-qiao Tang, Hui-bi Xu, X. Yang, 2006).

Dietary Source of Bioactive Compounds

In terms of dietary significance, 4-Hydroxybenzylamine hydrobromide derived from plant sources like Sinapis alba sprouts can be considered a source of bioactive compounds. These compounds have potential health-promoting effects, and the biosynthesis of 4-Hydroxybenzylamine in plants involves reactions between l-glutamine and 4-hydroxybenzyl carbocation (H. Frandsen, J. Sørensen, I. L. Petersen, H. Sørensen, 2020).

Natural Product Chemistry

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It is suggested that it may act as a reagent in the synthesis of various compounds by catalyzing the reaction between an amine group and a carboxylic acid. It facilitates the formation of a covalent bond between these two functional groups.

Biochemical Pathways

Similar phenolic compounds are known to be involved in various biochemical pathways, including the suzuki–miyaura coupling reaction .

Pharmacokinetics

It is suggested that this compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also suggested to be an inhibitor of Cytochrome P450 3A4, an enzyme involved in drug metabolism .

Result of Action

Similar phenolic compounds are known to have various effects, including antioxidant activity .

Action Environment

The action, efficacy, and stability of 4-(aminomethyl)phenol Hydrobromide can be influenced by various environmental factors. For instance, it is recommended to store this compound in an inert atmosphere at room temperature . Furthermore, it is suggested to avoid release to the environment due to potential hazards .

Safety and Hazards

When handling 4-Hydroxybenzylamine hydrobromide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

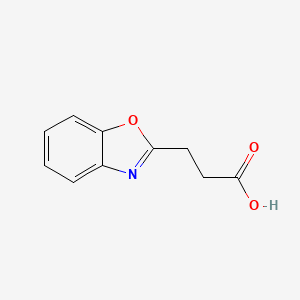

4-(aminomethyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKNRZBDZNVNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374723 | |

| Record name | 4-Hydroxybenzylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybenzylamine hydrobromide | |

CAS RN |

90430-14-1 | |

| Record name | 4-Hydroxybenzylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)